5-ethyl-5H-furo[3,4-b]pyridin-7-one
Description
5-Ethyl-5H-furo[3,4-b]pyridin-7-one is a fused heterocyclic compound featuring a furan ring oxygen atom at positions 3 and 4, fused to a pyridinone scaffold. The ethyl substituent at the 5-position introduces steric and electronic modifications compared to simpler furopyridinones. The ethyl group likely enhances lipophilicity and may influence reactivity or biological interactions, positioning this compound as a candidate for medicinal chemistry or materials science applications.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-ethyl-5H-furo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H9NO2/c1-2-7-6-4-3-5-10-8(6)9(11)12-7/h3-5,7H,2H2,1H3 |
InChI Key |
GWTXXXUKTVKCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C(=O)O1)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural and functional distinctions between 5-ethyl-5H-furo[3,4-b]pyridin-7-one and related heterocycles:
*Estimated based on unsubstituted furopyridinone (C₇H₅NO₂) with ethyl group addition.
Structural and Functional Differences
- Furan vs.
- Synthetic Accessibility: RhIII-catalyzed methods for alkylidene pyrrolo[3,4-b]pyridin-7-ones (e.g., via oxidative alkenylation/annulation) suggest that analogous strategies could be adapted for ethyl-substituted furopyridinones, though furan’s oxygen may necessitate modified conditions .
Pharmacological and Industrial Relevance
- 5H,7H-Furo[3,4-b]pyridin-7-one : Used as a versatile scaffold in medicinal chemistry due to its rigid bicyclic structure and compatibility with functionalization .
- Zopiclone Derivatives: Demonstrate the pharmacological importance of fused pyridinone systems, where substituents (e.g., chloropyridinyl, piperazine) dictate target affinity and pharmacokinetics .
- Pyrrolo[3,4-b]pyridinones: Exhibit synthetic versatility, with NH groups enabling further derivatization (e.g., alkylation, acylation) for library synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
